molecular formula C15H16ClN B13642259 (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride

(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13642259
M. Wt: 245.74 g/mol
InChI Key: QZGPXLNMMWKRSM-PPHPATTJSA-N
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Description

(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is a chiral amine compound derived from fluorene. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the amine group.

    Chiral Resolution: The compound is then resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chiral resolution and purification processes to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    Fluorenylmethoxycarbonyl chloride: A related compound used in peptide synthesis.

    Fluorene: The parent compound from which (S)-1-(9H-Fluoren-2-yl)ethan-1-amine hydrochloride is derived.

Uniqueness

This compound is unique due to its chiral nature and specific reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

(1S)-1-(9H-fluoren-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8,10H,9,16H2,1H3;1H/t10-;/m0./s1

InChI Key

QZGPXLNMMWKRSM-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N.Cl

Origin of Product

United States

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